Cas no 2172061-95-7 (2-{3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)heptanamidomethyl}cyclopropane-1-carboxylic acid)

2-{3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)heptanamidomethyl}cyclopropane-1-carboxylic acid 化学的及び物理的性質
名前と識別子
-
- 2-{3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)heptanamidomethyl}cyclopropane-1-carboxylic acid
- 2-{[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)heptanamido]methyl}cyclopropane-1-carboxylic acid
- EN300-1475380
- 2172061-95-7
-
- インチ: 1S/C27H32N2O5/c1-2-3-8-18(14-25(30)28-15-17-13-23(17)26(31)32)29-27(33)34-16-24-21-11-6-4-9-19(21)20-10-5-7-12-22(20)24/h4-7,9-12,17-18,23-24H,2-3,8,13-16H2,1H3,(H,28,30)(H,29,33)(H,31,32)
- InChIKey: NTLDFWSGLDIMKZ-UHFFFAOYSA-N
- ほほえんだ: OC(C1CC1CNC(CC(CCCC)NC(=O)OCC1C2C=CC=CC=2C2=CC=CC=C12)=O)=O
計算された属性
- せいみつぶんしりょう: 464.23112213g/mol
- どういたいしつりょう: 464.23112213g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 3
- 水素結合受容体数: 5
- 重原子数: 34
- 回転可能化学結合数: 12
- 複雑さ: 706
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 3
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 4.1
- トポロジー分子極性表面積: 105Ų
2-{3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)heptanamidomethyl}cyclopropane-1-carboxylic acid 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1475380-1000mg |
2-{[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)heptanamido]methyl}cyclopropane-1-carboxylic acid |
2172061-95-7 | 1000mg |
$3368.0 | 2023-09-29 | ||
Enamine | EN300-1475380-2500mg |
2-{[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)heptanamido]methyl}cyclopropane-1-carboxylic acid |
2172061-95-7 | 2500mg |
$6602.0 | 2023-09-29 | ||
Enamine | EN300-1475380-5000mg |
2-{[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)heptanamido]methyl}cyclopropane-1-carboxylic acid |
2172061-95-7 | 5000mg |
$9769.0 | 2023-09-29 | ||
Enamine | EN300-1475380-50mg |
2-{[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)heptanamido]methyl}cyclopropane-1-carboxylic acid |
2172061-95-7 | 50mg |
$2829.0 | 2023-09-29 | ||
Enamine | EN300-1475380-1.0g |
2-{[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)heptanamido]methyl}cyclopropane-1-carboxylic acid |
2172061-95-7 | 1g |
$0.0 | 2023-06-06 | ||
Enamine | EN300-1475380-10000mg |
2-{[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)heptanamido]methyl}cyclopropane-1-carboxylic acid |
2172061-95-7 | 10000mg |
$14487.0 | 2023-09-29 | ||
Enamine | EN300-1475380-250mg |
2-{[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)heptanamido]methyl}cyclopropane-1-carboxylic acid |
2172061-95-7 | 250mg |
$3099.0 | 2023-09-29 | ||
Enamine | EN300-1475380-500mg |
2-{[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)heptanamido]methyl}cyclopropane-1-carboxylic acid |
2172061-95-7 | 500mg |
$3233.0 | 2023-09-29 | ||
Enamine | EN300-1475380-100mg |
2-{[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)heptanamido]methyl}cyclopropane-1-carboxylic acid |
2172061-95-7 | 100mg |
$2963.0 | 2023-09-29 |
2-{3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)heptanamidomethyl}cyclopropane-1-carboxylic acid 関連文献
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H. V. Rasika Dias,Himashinie V. K. Diyabalanage,Mukunda M. Ghimire,Joshua M. Hudson,Devaborniny Parasar,Chammi S. Palehepitiya Gamage,Shan Li,Mohammad A. Omary Dalton Trans., 2019,48, 14979-14983
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-
Amanda Bongers,Berthorie Beauvoir,Nicholas Streja,Georg Northoff,Alison B. Flynn Chem. Educ. Res. Pract., 2020,21, 496-512
-
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5. Branched dimerization of Tat peptide improves permeability to HeLa and hippocampal neuronal cells†I. Abrrey Monreal,Qian Liu,Katherine Tyson,Tyler Bland,Doralyn S. Dalisay,Erin V. Adams,Gary A. Wayman,Hector C. Aguilar,Jonel P. Saludes Chem. Commun., 2015,51, 5463-5466
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Zhen Wang,Lei He,Lian Duan,Jun Yan,Ruiren Tang,Chunyue Pan,Xiangzhi Song Dalton Trans., 2015,44, 15914-15923
-
Bo Wang,Thomas Blin,Aleksandr Käkinen,Xinwei Ge,Emily H. Pilkington,John F. Quinn,Michael R. Whittaker,Pu Chun Ke,Feng Ding Polym. Chem., 2016,7, 6875-6879
-
Pintu Maity,Sabir Ahammed,Rabindra Nath Manna,Brindaban C. Ranu Org. Chem. Front., 2017,4, 69-76
-
P. G. Campbell,M. D. Merrill,B. C. Wood,E. Montalvo,M. A. Worsley,T. F. Baumann,J. Biener J. Mater. Chem. A, 2014,2, 17764-17770
2-{3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)heptanamidomethyl}cyclopropane-1-carboxylic acidに関する追加情報
Compound CAS No 2172061-95-7: 2-{3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)heptanamidomethyl}cyclopropane-1-carboxylic Acid
The compound with CAS number 2172061-95-7, known as 2-{3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)heptanamidomethyl}cyclopropane-1-carboxylic acid, is a highly specialized molecule with significant potential in the fields of organic synthesis and drug discovery. This compound is characterized by its unique structure, which incorporates a cyclopropane ring, a heptanamide chain, and a fluorenylmethoxycarbonyl (Fmoc) group. The combination of these structural elements makes it a valuable tool in modern chemical research.
Recent studies have highlighted the importance of cyclopropane-containing compounds in medicinal chemistry due to their ability to induce unique pharmacokinetic properties. The cyclopropane ring in this compound contributes to its stability and bioavailability, making it an attractive candidate for drug development. Additionally, the presence of the Fmoc group serves as a protective moiety during peptide synthesis, enabling precise control over the molecule's reactivity and functionality.
The heptanamide chain within the structure plays a crucial role in modulating the compound's solubility and permeability. This feature is particularly advantageous in drug delivery systems, where precise control over these parameters is essential for achieving optimal therapeutic outcomes. Recent advancements in peptide-based drug design have further underscored the significance of such structural motifs in enhancing molecular interactions with biological targets.
From a synthetic perspective, the construction of this compound involves a series of highly controlled reactions, including nucleophilic substitutions and peptide couplings. The use of the Fmoc group as a protecting agent ensures that intermediate steps are carried out with high efficiency and selectivity. This approach not only streamlines the synthesis process but also minimizes potential side reactions, which is critical for maintaining the integrity of the final product.
Emerging research has also explored the application of this compound in bioconjugation chemistry, where it serves as a versatile linker for attaching various functional groups to biomolecules. Its ability to facilitate precise site-specific modifications has opened new avenues for developing advanced therapeutic agents, such as antibody-drug conjugates (ADCs). These applications highlight the compound's versatility and its growing importance in contemporary chemical biology.
In conclusion, CAS No 2172061-95-7 represents a cutting-edge molecule with multifaceted applications in organic synthesis and drug discovery. Its unique structural features, combined with recent advancements in chemical methodologies, position it as a key player in advancing modern medicinal chemistry. As research continues to uncover new insights into its properties and potential uses, this compound is poised to make significant contributions to the development of innovative therapeutic solutions.
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